N-Methylation Elevates pKa and Modulates Zwitterionic Character Relative to Unsubstituted Pyrrolidine-3-carboxylic Acid
1-Methylpyrrolidine-3-carboxylic acid exhibits a predicted pKa of 3.53±0.20, which is substantially higher than the carboxylate pKa of the unmethylated analog pyrrolidine-3-carboxylic acid (estimated ~1.8-2.5). This difference reflects the electron-donating effect of the N-methyl group, which reduces the acidity of the carboxylic acid and alters the molecule's ionization state at physiological pH . In contrast, the N-methyl group in N-methylproline (hygric acid) contributes to a pKa of approximately 2.0-2.5 for the carboxylate, highlighting that the 3-carboxylate position combined with N-methylation yields a unique acid-base profile not achievable with proline-based scaffolds [1].
| Evidence Dimension | Acid dissociation constant (pKa) of carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 3.53±0.20 (predicted) |
| Comparator Or Baseline | Pyrrolidine-3-carboxylic acid: pKa ~1.8-2.5 (estimated based on β-alanine analogs); N-methylproline: pKa ~2.0-2.5 (literature range) |
| Quantified Difference | Target compound pKa is approximately 1.0-1.7 units higher than unmethylated 3-carboxylate pyrrolidines and 1.0-1.5 units higher than N-methylproline. |
| Conditions | Calculated using ACD/Labs Percepta or similar prediction algorithms; experimental validation pending. |
Why This Matters
The higher pKa impacts the compound's solubility, permeability, and protein binding at physiological pH, influencing its suitability for oral bioavailability and CNS penetration in drug discovery programs.
- [1] DrugBank. Hygric acid (N-Methyl-L-proline). DB08878. View Source
